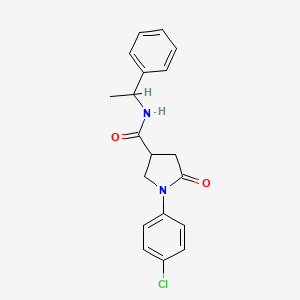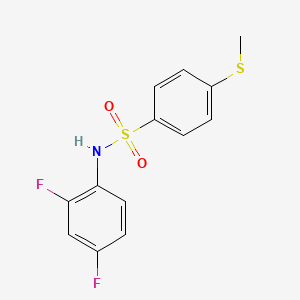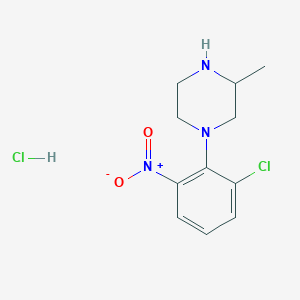
N-butyl-5-(2-naphthyloxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2-naphthyloxy)-1-pentanamine, also known as BINA, is a novel compound that has gained significant attention in the field of neuroscience. BINA is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in regulating gene expression and protein synthesis. The inhibition of histone deacetylase by BINA has been shown to have a positive impact on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
Wirkmechanismus
N-butyl-5-(2-naphthyloxy)-1-pentanamine works by inhibiting the activity of histone deacetylase, which leads to an increase in the expression of genes involved in learning and memory. Histone deacetylase plays a key role in regulating the chromatin structure of DNA, which in turn affects gene expression. By inhibiting histone deacetylase, N-butyl-5-(2-naphthyloxy)-1-pentanamine promotes the expression of genes that are involved in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been shown to have several biochemical and physiological effects, including an increase in the expression of genes involved in synaptic plasticity, an increase in the number of dendritic spines, and an increase in the levels of certain neurotransmitters such as acetylcholine. These effects are thought to underlie the positive impact of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its selectivity for histone deacetylase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of histone deacetylase in learning and memory. However, one limitation of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-butyl-5-(2-naphthyloxy)-1-pentanamine. One area of interest is the potential use of N-butyl-5-(2-naphthyloxy)-1-pentanamine in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Further studies are needed to investigate the efficacy of N-butyl-5-(2-naphthyloxy)-1-pentanamine in animal models of these conditions. Another area of interest is the development of more potent and selective inhibitors of histone deacetylase, which may have even greater therapeutic potential than N-butyl-5-(2-naphthyloxy)-1-pentanamine. Finally, there is a need for further studies to investigate the long-term effects of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory, as well as its safety and tolerability in humans.
Synthesemethoden
The synthesis of N-butyl-5-(2-naphthyloxy)-1-pentanamine involves a multi-step process that begins with the reaction of 2-naphthol and n-butylamine to form the corresponding amine. The amine is then reacted with 1-pentanone to produce the final product, N-butyl-5-(2-naphthyloxy)-1-pentanamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been extensively studied in animal models to investigate its potential as a therapeutic agent for cognitive disorders. Studies have shown that N-butyl-5-(2-naphthyloxy)-1-pentanamine improves memory and learning in mice, suggesting that it may be effective in treating conditions such as Alzheimer's disease and dementia. N-butyl-5-(2-naphthyloxy)-1-pentanamine has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)